N-cyclopropyl-2-(2-methoxyphenyl)acetamide

Description

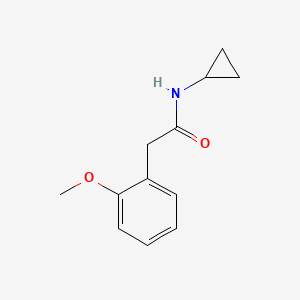

N-Cyclopropyl-2-(2-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a cyclopropylamine group attached to an acetamide backbone, with a 2-methoxyphenyl substituent at the α-carbon.

Structurally, the compound combines a cyclopropyl group—known for enhancing metabolic stability and modulating lipophilicity—with a 2-methoxyphenyl moiety, which is frequently associated with bioactivity in medicinal chemistry (e.g., receptor binding modulation) . Its molecular formula is inferred as C₁₂H₁₅NO₂ (molecular weight ~217.25 g/mol), based on similar compounds like N-cyclopropyl-2-(p-tolyl)acetamide (C₁₂H₁₅NO, MW 205.26 g/mol) .

Synthesis:

The compound can be synthesized via palladium-catalyzed α-arylation of 2-chloroacetamides with aryl halides, as demonstrated for analogs such as N-cyclopropyl-2-(p-tolyl)acetamide (67% yield) . Alternatively, amidation reactions using cyclopropylamine and pre-functionalized arylacetic acid derivatives (e.g., boronate esters) are viable, as seen in Example 81 of EP 2,903,618 B1 .

Properties

IUPAC Name |

N-cyclopropyl-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-11-5-3-2-4-9(11)8-12(14)13-10-6-7-10/h2-5,10H,6-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFNCMQOWIXXJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328582 | |

| Record name | N-cyclopropyl-2-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199089 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

898158-27-5 | |

| Record name | N-cyclopropyl-2-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a ketone, while reduction of the amide group can produce a primary amine.

Scientific Research Applications

N-cyclopropyl-2-(2-methoxyphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Table 1: Structural and Functional Comparison of N-Cyclopropyl-2-(2-methoxyphenyl)acetamide and Analogs

Key Comparison Points :

Substituent Effects on Bioactivity: The 2-methoxyphenyl group is associated with diverse pharmacological activities depending on the scaffold. For example, compound 39 (with a sulfonylquinazoline core) exhibits potent anticancer activity , while 35a (chromenyl backbone) acts as an FPR1 antagonist . This suggests that the 2-methoxyphenyl moiety enhances target binding when paired with specific pharmacophores.

Physicochemical Properties :

- The cyclopropyl group confers moderate lipophilicity (logP ~2–3 inferred), balancing solubility and membrane permeability. For instance, Y043-2713 (logP = 2.11) aligns with typical drug-like properties, whereas bulkier analogs like 35a (logP likely higher due to hexyl chain) may face solubility challenges.

- Polar surface area (PSA) for Y043-2713 (26.6 Ų) suggests moderate permeability, comparable to the target compound.

Synthetic Accessibility :

- Palladium-catalyzed methods (e.g., α-arylation) achieve moderate yields (55–75%) for cyclopropyl acetamides , while boronate ester intermediates enable diversification via Suzuki-Miyaura coupling .

Its utility may lie in serving as a precursor for boronate-containing analogs (e.g., Example 81 ) or hybrid molecules combining cyclopropane’s stability with bioactive aryl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.